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Compound of Interest

Compound Name: 2-Methyl-5,5-diphenyloxane

Cat. No.: B15161108 Get Quote

Welcome to the technical support center for the analysis of 2-Methyl-5,5-diphenyloxane. This

resource provides troubleshooting guides and frequently asked questions (FAQs) to assist

researchers, scientists, and drug development professionals in interpreting NMR spectra and

addressing unexpected chemical shifts encountered during their experiments.

Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shift ranges for 2-Methyl-5,5-
diphenyloxane?

A1: The expected chemical shifts are based on standard values for similar structural motifs.[1]

[2][3][4] Deviations from these ranges may indicate specific conformational or electronic effects.
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Proton Type
Structure

Fragment

Expected ¹H

Shift (ppm)
Carbon Type

Structure

Fragment

Expected

¹³C Shift

(ppm)

Phenyl Ar-H 7.0 - 9.5 Phenyl (ipso) C-Ar 125 - 170

Phenyl Ar-H 7.0 - 9.5 Phenyl Ar 125 - 170

Oxane CH₂

(next to O)

-O-CH₂-

C(Ph)₂-
3.5 - 5.5

Oxane C

(next to O)
-O-CH₂- 60 - 80

Oxane CH

(next to O

and CH₃)

-O-CH(CH₃)- 3.5 - 5.5

Oxane C

(next to O

and CH₃)

-O-CH(CH₃)- 60 - 80

Oxane CH₂
-CH-CH₂-

C(Ph)₂-
1.8 - 2.5 Oxane C

-CH-CH₂-

C(Ph)₂-
40 - 55

Methyl -CH(CH₃)- 0.8 - 1.9 Methyl -CH(CH₃)- 10 - 50

Quaternary

Carbon
-C(Ph)₂- N/A

Quaternary

Carbon
-C(Ph)₂- 40 - 55

Note: These are approximate ranges and can be influenced by solvent, concentration, and

temperature.[5]

Q2: Why are the aromatic proton signals of the phenyl groups more complex than a single

peak?

A2: The two phenyl groups at the 5-position are generally not equivalent due to hindered

rotation around the C-Ph bonds. This can lead to distinct signals for the ortho, meta, and para

protons of each ring. Furthermore, the proximity of these rings to the chiral center at C2 can

make the chemical environments of the two phenyl groups different, resulting in a more

complex aromatic region in the ¹H NMR spectrum.

Q3: The protons on the oxane ring appear at unusual chemical shifts. What could be the

cause?

A3: This is likely due to the anisotropic effect of the two phenyl rings.[6][7][8] The circulation of

π-electrons in the phenyl rings generates a local magnetic field.[6] Protons located above or
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below the plane of the rings will be shielded (shift to a higher field, lower ppm), while those in

the plane of the rings will be deshielded (shift to a lower field, higher ppm).[6][7] The rigid

conformation of the oxane ring can hold certain ring protons in these shielded or deshielded

zones, leading to unexpected shifts.

Troubleshooting Guide
Issue 1: Signals for oxane ring protons are significantly shifted upfield (to lower ppm values).

Possible Cause: Anisotropic shielding by the phenyl rings. The conformation of the 2-Methyl-
5,5-diphenyloxane molecule may be such that some of the oxane ring protons are

positioned directly above the face of one of the phenyl rings. This shielding effect would

cause their signals to appear at a higher field (lower ppm) than expected.[9]

Troubleshooting Steps:

Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. This can

reveal through-space correlations between the oxane ring protons and the phenyl protons,

confirming their spatial proximity.

Vary the temperature of the NMR experiment. Changes in temperature can alter the

conformational equilibrium of the molecule, which may lead to shifts in the positions of the

affected proton signals.[5]

Use a different deuterated solvent. Aromatic solvents like benzene-d₆ can induce their own

anisotropic effects and may help to resolve overlapping signals or confirm the influence of

aromatic rings on the chemical shifts.[5]

Issue 2: More signals are observed in the spectrum than expected based on the number of

protons or carbons.

Possible Cause: The presence of diastereomers or slow conformational exchange on the

NMR timescale. The chiral center at C2 can lead to the formation of diastereomers if another

chiral center is present or if the molecule exists in a chiral environment. Alternatively, the

molecule may exist as a mixture of slowly interconverting conformers (e.g., chair and boat

forms of the oxane ring), each giving rise to its own set of NMR signals.
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Troubleshooting Steps:

Run the NMR experiment at a higher temperature. If the extra signals are due to slow

conformational exchange, increasing the temperature may cause the conformers to

interconvert more rapidly, leading to a coalescence of the signals into a single, averaged

peak for each proton or carbon.

Purify the sample. Ensure that the sample is pure and free of any isomeric impurities that

could give rise to additional signals.

Perform 2D NMR experiments (COSY, HSQC). These experiments can help to establish

the connectivity of the molecule and determine which signals belong to which spin system,

aiding in the identification of different conformers or diastereomers.

Issue 3: Broad or poorly resolved signals.

Possible Cause: Intermediate rate of chemical exchange, presence of paramagnetic

impurities, or sample viscosity.

Troubleshooting Steps:

Adjust the temperature. As mentioned, changing the temperature can affect the rate of

chemical exchange, potentially sharpening the signals.

Check for paramagnetic impurities. These can be removed by filtering the sample through

a small plug of silica gel.

Ensure appropriate sample concentration. A highly concentrated sample can be viscous,

leading to broader lines. Diluting the sample may improve resolution.

Experimental Protocols
Standard ¹H NMR Acquisition

Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-5,5-diphenyloxane in

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Spectrometer Setup:

Insert the sample into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve a narrow and symmetrical lock signal, ensuring

homogeneity.

Acquisition Parameters:

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on a Bruker

spectrometer).

Number of Scans: 16 to 64 scans, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 3-4 seconds.

Spectral Width (sw): A range that covers all expected proton signals (e.g., -2 to 12 ppm).

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

Integrate the signals to determine the relative number of protons.

Visualizations
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Anisotropic Effect on Oxane Protons

Phenyl Ring
(π-electron cloud)

Shielding Zone
(Upfield Shift, Lower ppm)

Above the ring

Shielding Zone
(Upfield Shift, Lower ppm)

Below the ring

Deshielding Zone
(Downfield Shift, Higher ppm)

In the plane of the ring

Ha (Proton in shielding zone)

Hb (Proton in deshielding zone)

Click to download full resolution via product page

Caption: Anisotropic effect of a phenyl ring on nearby protons.
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Unexpected NMR Shifts Observed

Verify Structure and Purity

Is Sample Pure?

Purify Sample (e.g., Chromatography)

No

Consider Anisotropic Effects
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Run 2D NOESY

Consider Conformational Isomers

Run Variable Temperature NMR

Issue Resolved

Click to download full resolution via product page

Caption: Troubleshooting workflow for unexpected NMR shifts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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